molecular formula C42H69O6P B14359483 2,6-Ditert-butylphenol;phosphorous acid CAS No. 91453-88-2

2,6-Ditert-butylphenol;phosphorous acid

Cat. No.: B14359483
CAS No.: 91453-88-2
M. Wt: 701.0 g/mol
InChI Key: NQVZPTXAQLNXKC-UHFFFAOYSA-N
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Description

Preparation Methods

2,6-Ditert-butylphenol is prepared industrially via the Friedel–Crafts alkylation of phenol with isobutene catalyzed by aluminium phenoxide. The reaction is as follows:

C6H5OH+2CH2=C(CH3)2((CH3)3C)2C6H3OHC6H5OH + 2 CH2=C(CH3)2 → ((CH3)3C)2C6H3OH C6H5OH+2CH2=C(CH3)2→((CH3)3C)2C6H3OH

This method produces approximately 2.5 million kilograms per year . Another method involves alkylation of phenol with isobutylene at a temperature range of 100° to 110°C in the presence of phenyloxyorthotertbutylphenoxyhydroaluminum acid as a catalyst .

Chemical Reactions Analysis

2,6-Ditert-butylphenol undergoes various types of reactions, including:

Mechanism of Action

The mechanism of action of 2,6-Ditert-butylphenol involves its ability to donate hydrogen atoms, thereby neutralizing free radicals and preventing oxidative damage. It acts as a radical scavenger, inhibiting the oxidation process by donating a hydrogen atom . This mechanism is crucial in its role as an antioxidant and UV stabilizer.

Comparison with Similar Compounds

2,6-Ditert-butylphenol is similar to other alkylated phenols such as butylated hydroxytoluene (BHT) and 2,4-Dimethyl-6-tert-butylphenol . it is unique due to its higher thermal stability and effectiveness as an antioxidant. It is also less toxic compared to some other phenolic antioxidants .

Conclusion

2,6-Ditert-butylphenol;phosphorous acid is a versatile compound with significant industrial and scientific applications. Its unique properties and effectiveness as an antioxidant make it a valuable compound in various fields.

Properties

CAS No.

91453-88-2

Molecular Formula

C42H69O6P

Molecular Weight

701.0 g/mol

IUPAC Name

2,6-ditert-butylphenol;phosphorous acid

InChI

InChI=1S/3C14H22O.H3O3P/c3*1-13(2,3)10-8-7-9-11(12(10)15)14(4,5)6;1-4(2)3/h3*7-9,15H,1-6H3;1-3H

InChI Key

NQVZPTXAQLNXKC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C(=CC=C1)C(C)(C)C)O.CC(C)(C)C1=C(C(=CC=C1)C(C)(C)C)O.CC(C)(C)C1=C(C(=CC=C1)C(C)(C)C)O.OP(O)O

Origin of Product

United States

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